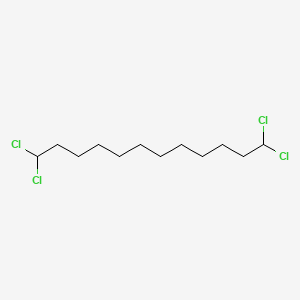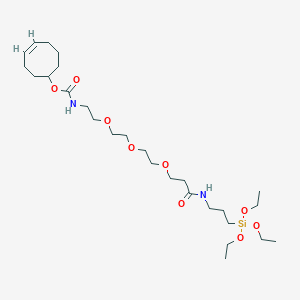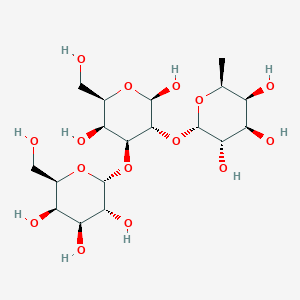
Tco-peg8-tco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tco-peg8-tco, also known as di(cyclooct-4-en-1-yl) (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)dicarbamate, is a polyethylene glycol-based compound. It is primarily used as a PROTAC linker, which facilitates the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to degrade specific proteins within cells, making this compound a valuable tool in chemical biology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tco-peg8-tco is synthesized through a series of chemical reactions involving the attachment of trans-cyclooctene (TCO) groups to a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as a carbodiimide, to introduce reactive groups.
Attachment of TCO Groups: The activated PEG is then reacted with TCO groups under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.
Scalable Reaction Conditions: The activated PEG is reacted with TCO groups in large reactors, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tco-peg8-tco undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The TCO groups in this compound react with tetrazine compounds in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.
Substitution Reactions: The PEG backbone can undergo substitution reactions with various functional groups, allowing for further modification.
Common Reagents and Conditions
Tetrazine Compounds: Used in cycloaddition reactions with TCO groups.
Carbodiimides: Used for the activation of PEG chains.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various PROTACs and other bioconjugates, which are used in research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Tco-peg8-tco has a wide range of scientific research applications, including:
Chemical Synthesis: Used as a linker in the synthesis of complex molecules.
Bio-Conjugation: Facilitates the precise labeling and tagging of biomolecules for biomedical research.
Molecular Imaging: Used in the development of imaging agents for diagnostic purposes.
Drug Delivery: Enhances the pharmacokinetic properties and targeting capabilities of therapeutic agents
Wirkmechanismus
Tco-peg8-tco exerts its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tco-peg4-tco: A shorter PEG linker with similar reactivity but different solubility and pharmacokinetic properties.
Tco-peg12-tco: A longer PEG linker with enhanced solubility and longer circulation time in vivo.
Uniqueness
Tco-peg8-tco is unique due to its optimal balance between solubility, reactivity, and pharmacokinetic properties. Its PEG8 backbone provides sufficient flexibility and water solubility, while the TCO groups ensure efficient and specific reactions with tetrazine compounds .
Eigenschaften
Molekularformel |
C36H64N2O12 |
|---|---|
Molekulargewicht |
716.9 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H64N2O12/c39-35(49-33-11-7-3-1-4-8-12-33)37-15-17-41-19-21-43-23-25-45-27-29-47-31-32-48-30-28-46-26-24-44-22-20-42-18-16-38-36(40)50-34-13-9-5-2-6-10-14-34/h1-3,5,33-34H,4,6-32H2,(H,37,39)(H,38,40)/b3-1-,5-2- |
InChI-Schlüssel |
SPZWBIMXUPJMBJ-LEWNYYKSSA-N |
Isomerische SMILES |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)

![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)



